molecular formula C8H9N3O B2359860 5-Methoxy-1H-indazol-6-amine CAS No. 1892854-32-8

5-Methoxy-1H-indazol-6-amine

Cat. No.: B2359860
CAS No.: 1892854-32-8
M. Wt: 163.18
InChI Key: LLZFLQXIAXVOJH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-indazol-6-amine has been shown to interact with various enzymes and proteins. For instance, it has been suggested that indazole derivatives, such as this compound, can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, a reaction catalyzed by 5-lipoxygenase . This interaction suggests that this compound may play a role in modulating inflammatory responses.

Cellular Effects

Indazole derivatives have been shown to possess anti-inflammatory properties . Given that this compound is an indazole derivative, it may also exhibit similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that indazole derivatives can inhibit certain enzymes, such as 5-lipoxygenase . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It has been suggested that indazole derivatives can inhibit certain enzymes, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indazol-6-amine can be achieved through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the methoxy or amine groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

5-Methoxy-1H-indazol-6-amine has several scientific research applications:

Comparison with Similar Compounds

    1H-Indazole: Lacks the methoxy and amine groups, resulting in different chemical properties and biological activities.

    2H-Indazole: Another tautomer of indazole with distinct stability and reactivity.

    5-Methoxy-1H-indazole: Similar to 5-Methoxy-1H-indazol-6-amine but lacks the amine group at the 6-position.

Uniqueness: this compound is unique due to the presence of both the methoxy and amine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-methoxy-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZFLQXIAXVOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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